molecular formula C7H9N5 B13060741 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13060741
M. Wt: 163.18 g/mol
InChI Key: DDWDXXYQJSRFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring structure Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds. One common method is the reaction of 5-methyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-4-5(3-9-10-4)6-2-7(8)12-11-6/h2-3H,1H3,(H,9,10)(H3,8,11,12)

InChI Key

DDWDXXYQJSRFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC(=NN2)N

Origin of Product

United States

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